3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H8F4O2 |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F4O2/c9-4(10)8(11,12)7-1-6(2-7,3-7)5(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
ZSQVVNDEEISEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: [1.1.1]Propellane
- [1.1.1]Propellane is used as the fundamental building block.
- Radical or nucleophilic ring-opening reactions of [1.1.1]propellane yield bicyclo[1.1.1]pentane derivatives.
- The internal C–C bond is cleaved to install substituents at the bridgehead positions, enabling the synthesis of 1,3-disubstituted BCPs.
Specific Preparation Methods for 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Radical Addition of Tetrafluoroethyl Precursors to [1.1.1]Propellane
- The tetrafluoroethyl group is introduced by radical addition of tetrafluoroethyl halides or related reagents to [1.1.1]propellane.
- Photochemical or thermal initiation of radical addition leads to the formation of 3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane derivatives.
- Following radical addition, further oxidation or hydrolysis steps convert substituents to the carboxylic acid.
Multi-Step Functional Group Transformations
A representative synthetic sequence adapted from related bicyclo[1.1.1]pentane carboxylic acid syntheses includes:
| Step | Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester to hydroxymethyl derivative | Borane in tetrahydrofuran (THF), 0 °C to room temperature | 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester |
| 2 | Bromination of hydroxymethyl group | Triphenylphosphine, imidazole, brominating reagent in dichloromethane at room temperature | 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester |
| 3 | Hydrolysis of methyl ester to carboxylic acid | Lithium hydroxide monohydrate in water/THF, room temperature | 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| 4 | Dehalogenation (hydrogenolysis) of bromomethyl to methyl | Hydrogen gas, Pd/C catalyst, triethylamine, ethyl acetate, room temperature | 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
Note: This sequence is adapted from the synthesis of 3-methyl bicyclo[1.1.1]pentane-1-carboxylic acid and serves as a model for similar functional group manipulations on BCP scaffolds.
Incorporation of the Tetrafluoroethyl Group
- The tetrafluoroethyl substituent is typically introduced by nucleophilic substitution or radical addition of tetrafluoroethyl-containing reagents.
- For example, nucleophilic displacement of a suitable leaving group (e.g., bromide) on the BCP scaffold by a tetrafluoroethyl nucleophile or radical addition of tetrafluoroethyl iodide or bromide to the bicyclo[1.1.1]pentane core.
- Photochemical flow methods have been reported to enable large-scale radical addition of fluorinated alkyl groups to [1.1.1]propellane, yielding tetrafluoroethyl-substituted BCPs efficiently in kilogram scale.
Alternative Synthetic Routes Using Nitrile Intermediates
- Starting from bicyclo[1.1.1]pentane primary alcohols, one-carbon elongation via nucleophilic substitution with cyanide ion can yield nitrile intermediates.
- Subsequent alkylation at the α-position of the nitrile and hydrolysis leads to carboxylic acids bearing fluorinated substituents.
- This approach allows modular introduction of various alkyl groups, including tetrafluoroethyl, at the 3-position of the bicyclo[1.1.1]pentane ring.
Research Findings and Optimization Notes
- The radical addition of tetrafluoroethyl groups to [1.1.1]propellane is favored due to the high reactivity of the propellane internal bond and the stability of the resulting BCP radical intermediates.
- Photochemical flow reactors enable rapid and scalable synthesis with improved safety and reproducibility compared to batch methods.
- Dehalogenation steps require careful choice of hydrogen atom donors; tris(trimethylsilyl)silane (TTMSS) has been found effective where tributyltin hydride fails.
- Asymmetric hydrogenation and chiral catalyst methods have been developed for stereoselective synthesis of BCP derivatives, though less relevant for the tetrafluoroethyl substitution per se.
- The use of mild reaction conditions (room temperature, common solvents like THF, ethyl acetate) and commercially available reagents enhances the practicality of these syntheses for industrial scale-up.
Summary Table of Key Preparation Steps for this compound
Chemical Reactions Analysis
Decarboxylative Heteroarylation
The carboxylic acid group undergoes radical-mediated decarboxylative coupling with heteroarenes under hypervalent iodine (III) activation. This Minisci-type reaction enables direct functionalization at the BCP bridge position :
Conditions :
-
Reagents : (Diacetoxyiodo)benzene (DIB), 2,2,2-trifluoroethanol (TFE), and DBU
-
Solvent : Dichloromethane
-
Light : Visible light irradiation (450 nm LED)
Example Reaction :
Key Observations :
-
Electron-rich and electron-poor quinolines yield 1,2,3-trisubstituted BCP derivatives (30–75% yields) .
-
The reaction tolerates substituents like methoxy, chloro, and nitro groups on the heteroarene .
Esterification and Amide Formation
The carboxylic acid undergoes standard derivatization to generate esters and amides, critical for drug discovery:
Esterification :
-
Reagents : Alcohols with DCC/HOBt or SOCl₂
-
Example : Reaction with methanol produces methyl 3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylate .
Amidation :
Substitution Reactions
Iodo intermediates derived from the carboxylic acid participate in strain-release substitutions:
Iodination via Photo-Hunsdiecker Reaction :
Nucleophilic Substitution :
-
Nucleophiles : Thiols, amines, and alcohols yield substituted BCBs (bicyclo[1.1.0]butanes) .
-
Challenges : Competing elimination pathways require precise control of temperature and solvent (e.g., sulfolane) .
Comparative Reactivity with Structural Analogs
The tetrafluoroethyl group’s steric and electronic effects differentiate its reactivity from related compounds:
Synthetic Methodology
Large-scale synthesis involves photochemical [2π+2σ] cycloaddition of propellane with fluorinated dienophiles, followed by oxidation :
-
Photochemical Step : Propellane + 1,1,2,2-tetrafluoroethyl dienophile → BCP diketone .
-
Oxidation : Haloform reaction converts diketone to carboxylic acid .
-
Fluorination : XtalFluor-E mediates selective fluorination to install the tetrafluoroethyl group .
Stability and Handling
-
Decomposition : Prolonged exposure to moisture or light may lead to decarboxylation or elimination .
This compound’s reactivity is defined by the interplay of its strained bicyclic core and fluorinated substituent. Ongoing research focuses on expanding its utility in drug discovery through novel coupling strategies and strain-release functionalization .
Scientific Research Applications
The unique structure of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid makes it valuable in several scientific research applications. In medicinal chemistry, it serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering improved biological activities, physicochemical properties, and metabolic profiles . In materials science, it is used as a building block for molecular rods, rotors, and supramolecular linker units . Additionally, its high passive permeability and water solubility make it an attractive candidate for drug development .
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings or alkyl groups with the bicyclo[1.1.1]pentane scaffold, this compound can alter the pharmacokinetic properties of drug molecules, enhancing their solubility, stability, and biological activity . The electron-withdrawing nature of the tetrafluoroethyl group further contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The key structural distinction lies in the fluorinated substituents at the 3-position. Below is a comparative analysis of analogous compounds:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
- Lipophilicity : The tetrafluoroethyl derivative (LogD ~2.5–3.0*, estimated) is more lipophilic than the trifluoromethyl (LogD ~2.0) or difluoromethyl (LogD ~1.5) analogues, impacting membrane permeability .
- Acidity : The carboxylic acid pKa is influenced by electron-withdrawing fluorine substituents. For example, the trifluoromethyl derivative has a pKa ~1.5–2.0, while the tetrafluoroethyl variant may exhibit slightly higher acidity due to additional fluorine atoms .
- Stability : Bicyclo[1.1.1]pentane derivatives generally exhibit high thermal and enzymatic stability, with fluorinated substituents further reducing metabolic degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, and how do reaction conditions influence yields?
- Methodology : Use metal-free homolytic aromatic alkylation for introducing substituents (e.g., pyrazine, tetrafluoroethyl groups) via radical intermediates. Tert-butanol with triethylamine and diphenyl phosphoryl azide (DPPA) in anhydrous conditions enables efficient coupling . Monitor reaction progress via UPLC-TOF or LCMS to confirm completion .
- Key Considerations : Handle toxic reagents (e.g., DPPA) under strict safety protocols . Purify intermediates using reversed-phase HPLC or silica gel chromatography to achieve >90% purity .
Q. How can researchers ensure accurate characterization of bicyclo[1.1.1]pentane derivatives?
- Analytical Workflow : Combine H/C NMR (e.g., δ 2.15–1.71 ppm for bridgehead protons) with high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray diffraction confirms spatial geometry . Acid derivatives require titration or F NMR for fluorine substituent analysis .
Q. What substituent effects dominate the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids?
- Theoretical Basis : Substituent-induced field effects alter acidity via C–X bond dipoles. For example, 3-tetrafluoroethyl groups increase acidity due to electron-withdrawing effects, as shown by MP2/6-311++G** calculations . Experimentally, pKa values correlate with substituent dipole moments (slope = 1.34 for bicyclopentanes vs. 0.9 for bicyclooctanes) .
Q. How do safety protocols differ when handling photoredox-active bicyclo[1.1.1]pentane intermediates?
- Safety Measures : Use Ir-based photocatalysts (e.g., Ir[dF(CF)ppy](dtbbpy)PF) in light-excluding setups to prevent uncontrolled radical generation . Conduct reactions in flame-dried glassware under inert gas to avoid moisture-sensitive intermediates .
Advanced Research Questions
Q. Why do bpin-substituted bicyclo[1.1.1]pentanes fail in Suzuki-Miyaura coupling, and what alternative strategies exist?
- Mechanistic Insight : Steric hindrance at the bridgehead carbon impedes Pd coordination. Switch to BCP-BFK salts, which undergo metallaphotoredox coupling with Ni/Ir dual catalysts (e.g., with heteroarenes) to form C–C bonds in 60–70% yields . Optimize ligand choice (e.g., dtbbpy) to enhance electron transfer efficiency .
Q. How can computational modeling predict the inductive effects of substituents on bicyclo[1.1.1]pentane reactivity?
- Modeling Approach : Apply quantum theory of atoms in molecules (QTAIM) at the PBE0/6-31++G(d,p) level to map electron density redistribution. Substituent dipole moments (e.g., tetrafluoroethyl) propagate inductive effects via atomic dipole manipulation, validated by isodesmic reaction energies . Compare with Kirkwood-Westheimer field-effect models to resolve discrepancies in dielectric constant assumptions .
Q. What strategies address low yields in multi-step syntheses of porphyrin-BCP-porphyrin arrays?
- Optimization : Pre-functionalize BCPs with iodophenylcarbamoyl groups (e.g., compound 181) to enhance Suzuki coupling efficiency with porphyrin boronic esters. Use Pd(OAc)/SPhos catalyst systems in degassed THF at 80°C, achieving ~60% isolated yields . Monitor side reactions (e.g., protodeboronation) via H NMR .
Q. How do contradictory data on substituent electronic effects inform mechanistic hypotheses?
- Case Study : Discrepancies between calculated (MP2) and experimental acidities for 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid (ΔG = 6.2 kcal/mol) suggest solvent dielectric effects. Reconcile by adjusting the Kirkwood-Westheimer model to assume an effective dielectric constant of 1 for rigid scaffolds . Validate with gas-phase acidity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
